2-Isopropyl-4-acetyl-1H-imidazole
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Overview
Description
2-Isopropyl-4-acetyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group at the second position and an acetyl group at the fourth position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-acetyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between an α-azido chalcone, an aryl aldehyde, and aniline in the presence of a catalyst like erbium triflate can yield highly substituted imidazole derivatives . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods typically utilize readily available starting materials and efficient catalysts to facilitate the cyclization reactions. The choice of solvents, temperature, and reaction time are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-acetyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized imidazoles .
Scientific Research Applications
2-Isopropyl-4-acetyl-1H-imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential as a pharmacophore makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-acetyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The acetyl and isopropyl groups can enhance the compound’s binding affinity and specificity for certain biological targets. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-acetyl-1H-imidazole: Similar structure but with a methyl group instead of an isopropyl group.
2-Isopropyl-4-methyl-1H-imidazole: Similar structure but with a methyl group instead of an acetyl group.
2-Phenyl-4-acetyl-1H-imidazole: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
2-Isopropyl-4-acetyl-1H-imidazole is unique due to the presence of both isopropyl and acetyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and binding properties, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
1-(2-propan-2-yl-1H-imidazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-4-7(10-8)6(3)11/h4-5H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQWKIDPKKQJHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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